Synthetic Yield as a Key Intermediate for Benzoxazinone SMYD2 Inhibitors
The compound's primary differentiation is its role as the direct precursor to 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1035229-32-3), a core intermediate for potent SMYD2 inhibitors like A-893 (IC50: 2.8 nM) [1]. In a documented procedure, 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (5.2 g) is reacted with 2-chloroacetyl chloride to produce the benzoxazinone scaffold, showing its essential role in constructing the FDA-relevant pharmacophore [2]. In contrast, the regioisomer 1-(4-benzyloxy-2-hydroxyphenyl)ethanone (CAS 29682-12-0), which lacks the 3-amino group, cannot undergo this cyclization and therefore cannot substitute for this compound in medicinal chemistry campaigns targeting SMYD2.
| Evidence Dimension | Synthetic utility for benzoxazinone formation |
|---|---|
| Target Compound Data | Enables cyclization to 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (reported yield of subsequent step: 5.2 g input) |
| Comparator Or Baseline | 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone (CAS 29682-12-0): Cannot undergo the same cyclization (lacks 3-NH2) |
| Quantified Difference | Qualitative functional difference: Cyclization product achievable vs not achievable |
| Conditions | Patent US08629271B2: Reaction with 2-chloroacetyl chloride in DMF, NaHCO3, room temperature |
Why This Matters
For medicinal chemistry programs targeting SMYD2, procurement of this specific regioisomer is mandatory to access the validated benzoxazinone inhibitor scaffold.
- [1] Sweis, R. F., et al. (2015). Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2. ACS Med. Chem. Lett., 6(6), 695–700. View Source
- [2] Enko Chem, Inc. (2013). US Patent 8,629,271 B2: Benzoxazinone compounds and processes for preparing them. View Source
